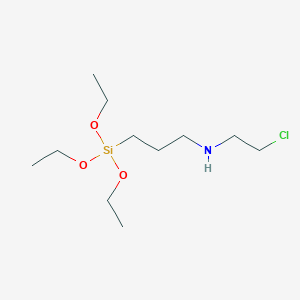![molecular formula C12H19ClO3 B14419666 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane CAS No. 82979-29-1](/img/structure/B14419666.png)
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[4.1.0]heptane ring system with a 1-chloro-2,2,2-trimethoxyethylidene substituent, making it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane typically involves the use of the Simmons–Smith reaction. This reaction is a cyclopropanation process that uses an organozinc carbenoid to react with an alkene, forming a cyclopropane ring. For this compound, the reaction involves cyclohexene, diiodomethane, and a zinc-copper couple (as iodomethylzinc iodide, ICH₂ZnI) to yield the bicyclo[4.1.0]heptane structure .
Industrial Production Methods
The use of alternative reagents such as dibromomethane or diazomethane and zinc iodide can also be considered to reduce costs and improve efficiency .
化学反応の分析
Types of Reactions
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
類似化合物との比較
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): Similar bicyclic structure but lacks the 1-chloro-2,2,2-trimethoxyethylidene substituent.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system.
Bicyclo[2.2.2]octane: Features a different arrangement of carbon atoms in the bicyclic structure.
Uniqueness
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is unique due to its specific substituent and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
| 82979-29-1 | |
分子式 |
C12H19ClO3 |
分子量 |
246.73 g/mol |
IUPAC名 |
7-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H19ClO3/c1-14-12(15-2,16-3)11(13)10-8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3 |
InChIキー |
CDUURUAYHYTUHA-UHFFFAOYSA-N |
正規SMILES |
COC(C(=C1C2C1CCCC2)Cl)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
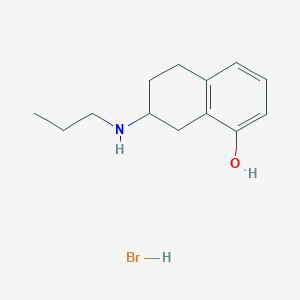
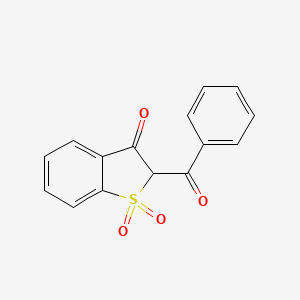

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

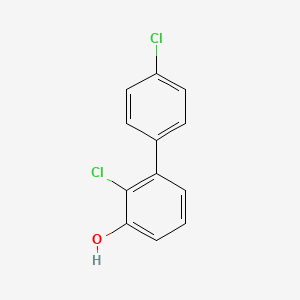
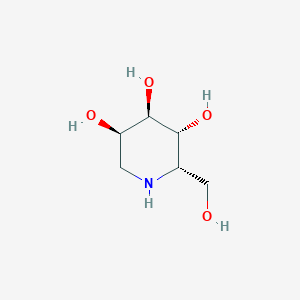
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
